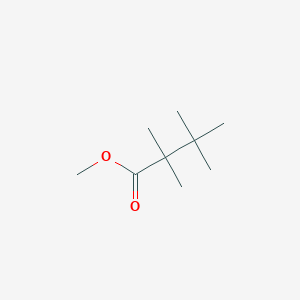
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide is a chemical compound with the molecular formula C7H14O3S. It is also known by other names such as γ-Propane sultone and 1,3-Propane sultone . This compound is characterized by its unique structure, which includes a sultone ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide typically involves the reaction of tetramethylthiuram disulfide with 1,2-oxathiolane 2,2-dioxide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sultone ring opens up to form different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The sultone ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide can be compared with other similar compounds such as:
1,3-Propane sultone: Similar in structure but lacks the tetramethyl groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a boron atom instead of sulfur, used in different chemical reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different reactivity and applications.
Propriétés
Numéro CAS |
51774-50-6 |
|---|---|
Formule moléculaire |
C7H14O3S |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C7H14O3S/c1-6(2)5-11(8,9)10-7(6,3)4/h5H2,1-4H3 |
Clé InChI |
LFHIVEYUQUFMIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CS(=O)(=O)OC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
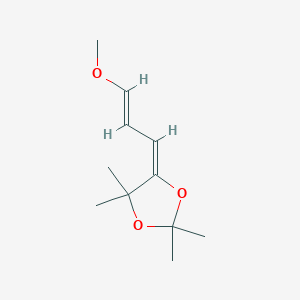
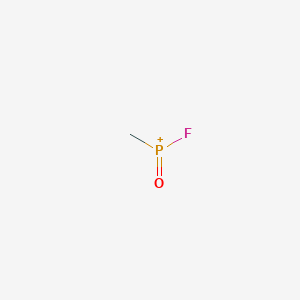


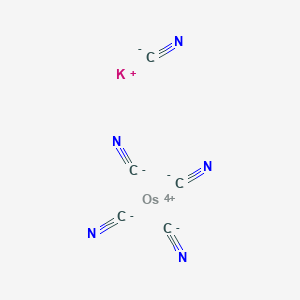
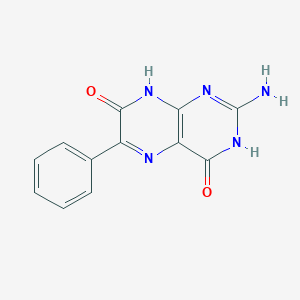
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
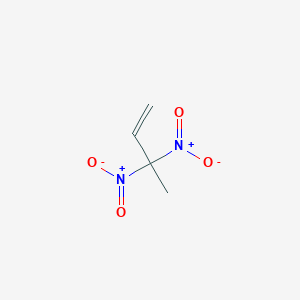
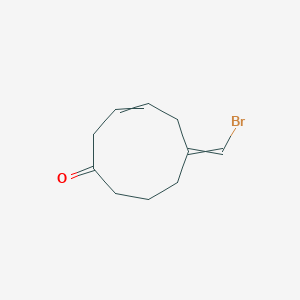
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)


